
Tris(dimethylamino)chlorosilane
説明
Tris(dimethylamino)chlorosilane (CAS 13307-05-6, molecular formula C₆H₁₈ClN₃Si) is an organosilicon compound characterized by three dimethylamino (N(CH₃)₂) groups and a chlorine atom bonded to a silicon center . It is widely employed as a precursor in chemical vapor deposition (CVD) for producing high-quality silicon dioxide (SiO₂) dielectric films, particularly in semiconductor manufacturing . The dimethylamino groups enhance its stability and reduce carbon and hydroxyl contamination in deposited films compared to non-aminated chlorosilanes . Its molecular weight is 195.77 g/mol, and it exhibits a density of 0.973 g/mL at 25°C .
準備方法
Laboratory-Scale Synthesis
Direct Amination of Silicon Tetrachloride
The primary laboratory method involves the stepwise reaction of silicon tetrachloride with dimethylamine under anhydrous conditions. The stoichiometric equation is:
4 + 3\,\text{NH(CH}3\text{)}2 \rightarrow \text{ClSi(N(CH}3\text{)}2\text{)}3 + 3\,\text{HCl}
Reaction Conditions :
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Solvent : Hydrocarbon solvents like n-heptane or toluene are used to dissolve SiCl₄ and moderate reaction exothermicity .
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Temperature : Maintained between 0–25°C to prevent runaway reactions .
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Atmosphere : Conducted under inert gas (e.g., nitrogen or argon) to avoid moisture ingress .
Procedure :
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SiCl₄ is dissolved in the solvent and cooled to 5–10°C.
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Dimethylamine is introduced gradually to prevent localized overheating.
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The mixture is stirred for 12–24 hours to ensure complete substitution of chlorine atoms.
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Hydrochloric acid (HCl) byproduct is scrubbed using alkaline traps .
Challenges :
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Exothermicity : Rapid amine addition can elevate temperatures beyond 50°C, leading to side reactions and reduced yields .
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Moisture Sensitivity : Trace water hydrolyzes SiCl₄ to silica, necessitating rigorous drying of reagents and equipment .
Industrial Production Methods
Continuous Feed Reactors
Modern industrial synthesis employs continuous reactors to improve scalability and safety. Key features include:
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Raw Material Feeding : SiCl₄ and dimethylamine are metered into the reactor at a molar ratio of 1:3.05 to ensure excess amine for complete substitution .
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Pressure Control : Operated at 50–150 kPa to suppress volatilization of low-boiling reactants .
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Heat Management : Jacketed reactors circulate coolant to maintain temperatures below 30°C .
Advantages :
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Yield Optimization : Continuous systems achieve >95% conversion by minimizing side reactions .
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Safety : Automated controls reduce human exposure to toxic HCl vapors .
Purification Techniques
Crude product purification involves multi-stage distillation:
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Atmospheric Distillation : Removes low-boiling impurities (e.g., unreacted dimethylamine) at 75–80°C .
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Vacuum Distillation : Isolates ClSi(N(CH₃)₂)₃ at 5–10 mmHg and 145–150°C .
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Sub-Boiling Rectification : Enhances purity to >99.9% using columns with 80–120 theoretical plates .
Critical Parameters :
Reaction Optimization and Process Design
Temperature and Pressure Effects
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Temperature | 0–25°C | Prevents decomposition of dimethylamine |
Pressure | 50–150 kPa | Suppresses HCl volatilization |
Elevating temperatures beyond 30°C accelerates SiCl₄ hydrolysis, while excessive pressure risks equipment failure .
Solvent Selection
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n-Heptane : Preferred for its low polarity and ease of separation .
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Toluene : Offers higher boiling point (110°C) for elevated-temperature reactions .
Comparative Analysis of Synthesis Routes
Method | Scale | Yield | Purity | Key Limitations |
---|---|---|---|---|
Batch (Lab) | 100 g–1 kg | 80–85% | 98–99% | Manual temperature control |
Continuous (Plant) | 1–10 tons/day | 92–95% | 99.9% | High capital cost |
Continuous processes dominate industrial settings due to superior efficiency, whereas batch methods remain prevalent in R&D for flexibility .
科学的研究の応用
Applications Overview
Tris(dimethylamino)chlorosilane finds applications across various domains:
- Semiconductor Industry
- Material Science
- Catalysis
- Energy Generation and Storage
- Biomedical Applications
Case Study 1: Thin Film Deposition
A study focused on the use of this compound in plasma-enhanced atomic layer deposition (PEALD) demonstrated its effectiveness in producing silicon oxide films at lower temperatures (100–250 °C). The research highlighted how varying process parameters such as temperature and exposure times influenced film thickness and composition, achieving high wet-etch resistance—an essential property for semiconductor applications .
Case Study 2: Surface Silylation
In another study, this compound was utilized for surface modification of silicon wafers. The results indicated that the compound effectively formed a silane layer that enhanced the hydrophobicity of the surface. This modification is critical for applications in microelectronics where moisture control is paramount .
作用機序
The reactivity of tris(dimethylamino)chlorosilane is primarily due to the presence of the silicon-chlorine bond, which is highly reactive towards nucleophiles. The compound can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful in various chemical transformations. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties .
類似化合物との比較
Structural and Functional Differences
The table below highlights structural variations and key properties of Tris(dimethylamino)chlorosilane and related compounds:
Key Observations :
- Amino Substitution: this compound’s amino groups reduce reactivity with moisture compared to highly chlorinated silanes (e.g., Methyltrichlorosilane), making it suitable for controlled CVD processes .
- Molecular Weight: Higher molecular weight analogs like Tris(ethylmethylamino)chlorosilane (237.84 g/mol) may exhibit lower volatility, affecting deposition kinetics .
- Chlorine Content : Compounds with more chlorine atoms (e.g., Methyltrichlorosilane) are more reactive and corrosive, limiting their use in precision applications .
Reactivity and Stability
- Moisture Sensitivity: this compound reacts with water but less vigorously than Trimethylchlorosilane or Methyltrichlorosilane due to the electron-donating amino groups . Trimethylchlorosilane rapidly hydrolyzes to HCl and hexamethyldisiloxane, requiring stringent moisture control .
- Thermal Stability: Amino-substituted silanes decompose at higher temperatures, releasing dimethylamine and forming Si-O networks, which is advantageous for low-temperature CVD . Methyltrichlorosilane’s high chlorine content facilitates rapid polymerization but requires higher processing temperatures .
生物活性
Tris(dimethylamino)chlorosilane (TDMAS), a silicon-based compound with the chemical formula CHClNSi, is notable for its applications in materials science and its biological activity. This article reviews the biological properties, toxicity, and potential applications of TDMAS, supported by case studies and research findings.
TDMAS is a colorless liquid that serves as a precursor for silicon oxide films through various deposition techniques. It has a molecular weight of 195.77 g/mol and is sensitive to moisture, which can affect its stability and reactivity. The compound is primarily used in the production of silicon-based materials and coatings.
Acute Toxicity
Research indicates that TDMAS exhibits moderate acute toxicity. The following toxicological data have been reported:
- Oral Toxicity : The LD50 (lethal dose for 50% of the population) in male rats is approximately 0.71 ml/kg (95% confidence limits: 0.51-0.97 ml/kg), indicating significant toxicity upon ingestion .
- Dermal Toxicity : The percutaneous LD50 in male rabbits is reported at 0.57 ml/kg (95% confidence limits: 0.35-0.92 ml/kg), highlighting its irritant potential on skin contact .
- Inhalation Toxicity : The 4-hour LC50 (lethal concentration for 50% of the population) for vapor exposure in female rats is approximately 734 ppm, with severe eye irritation noted from vapor exposure .
These findings suggest that TDMAS poses risks associated with inhalation, skin contact, and ingestion, necessitating careful handling.
Irritation Potential
TDMAS is classified as a severe irritant to both skin and eyes. The vapor can cause significant irritation to respiratory pathways, making it crucial to use appropriate protective measures when handling this compound .
Biological Applications
Despite its toxicity, TDMAS has potential applications in biological fields, particularly in materials science for biomedical applications.
Case Study: Coatings for Biomedical Devices
A study demonstrated the use of TDMAS in creating silicon oxide films through plasma-enhanced atomic layer deposition (PEALD). These films exhibited high wet-etch resistance and could be tailored for biocompatibility . The films were characterized by:
- High Density : Achieving a bulk film density of approximately 2.38 g/cm³.
- Chemical Stability : The presence of predominant Si-O bonds with minimal Si-H or O-H bonds contributes to the chemical stability of the coatings .
These properties make TDMAS-derived films suitable for applications in biomedical devices where durability and biocompatibility are critical.
Comparative Analysis of Toxicity and Applications
Property | TDMAS | Alternative Compounds |
---|---|---|
Oral LD50 (ml/kg) | 0.71 | Varies by compound |
Dermal LD50 (ml/kg) | 0.57 | Varies by compound |
Inhalation LC50 (ppm) | 734 | Varies by compound |
Film Density (g/cm³) | 2.38 | Typically lower |
Biocompatibility | Moderate (needs evaluation) | Higher in some alternatives |
Q & A
Q. Basic Physicochemical Properties and Handling Protocols
Q: What are the critical physicochemical properties of tris(dimethylamino)chlorosilane, and how do they influence its handling in laboratory settings? A:
- Key Properties : Molecular weight: 195.77 g/mol; density: 0.973 g/mL at 25°C; CAS: 13307-05-6. The compound is moisture-sensitive, requiring storage under inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis .
- Handling : Use Schlenk-line techniques or gloveboxes for air-sensitive manipulations. Avoid contact with water, as hydrolysis generates HCl and silanol byproducts, which can corrode equipment and pose inhalation hazards .
Q. Spectroscopic Characterization Methods
Q: What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers indicate purity? A:
- NMR : H NMR (CDCl): Peaks at δ 2.8–3.0 ppm (N–CH) and δ 0.1–0.3 ppm (Si–CH). Si NMR: Signal near δ −10 to −15 ppm confirms Si–Cl bonding .
- IR : Strong absorption at ~550 cm (Si–Cl stretch) and ~1250 cm (C–N stretch).
- GC-MS : Retention time and molecular ion peak (m/z 195) verify purity. Deviations suggest hydrolysis or dimethylamine contamination .
Q. Reactivity in Silicon-Based Polymer Synthesis
Q: How does the steric and electronic profile of this compound affect its reactivity in silicon-based polymer synthesis compared to other aminochlorosilanes? A:
- Steric Effects : The bulky dimethylamino groups slow nucleophilic substitution compared to less hindered analogs (e.g., trimethylchlorosilane), favoring controlled polymerization .
- Electronic Effects : The electron-donating dimethylamino groups stabilize the silicon center, reducing electrophilicity. This necessitates higher temperatures or catalysts (e.g., Lewis acids) for reactions with alcohols or amines .
Table 1 : Reactivity Comparison of Chlorosilanes
Compound | Si–Cl Bond Reactivity | Steric Hindrance |
---|---|---|
This compound | Moderate | High |
Trimethylchlorosilane | High | Low |
Trichlorosilane | Very High | Low |
Q. Challenges in Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Q: What challenges arise when using this compound as a PECVD precursor for silicon nitride films, and how do deposition parameters influence film stoichiometry? A:
- Challenges : Low vapor pressure (due to high molecular weight) requires elevated temperatures for sublimation. Residual carbon from dimethylamino groups can incorporate into films, altering dielectric properties .
- Optimization :
- Temperature : 150–200°C for precursor delivery; substrate temperatures >300°C reduce carbon contamination.
- Gas Ratios : Higher NH/precursor ratios improve N:Si ratios but may increase stress in films .
Q. Resolving Yield Discrepancies in Nucleophilic Substitutions
Q: How can researchers address inconsistent yields in nucleophilic substitution reactions involving this compound under anhydrous conditions? A:
- Moisture Control : Use molecular sieves or rigorous solvent drying (e.g., distillation over CaH). Monitor water content via Karl Fischer titration .
- Catalysts : Add 1–5 mol% of tetrabutylammonium fluoride (TBAF) to enhance Si–Cl bond activation.
- Analytical Validation : Track reaction progress via Si NMR to detect intermediate silanolates, which indicate incomplete substitution .
Q. Computational Modeling of Hydrolysis Pathways
Q: What computational approaches predict the hydrolysis pathways of this compound, and how do they align with experimental data? A:
- DFT Studies : Simulate stepwise hydrolysis mechanisms. The first HO attack at Si–Cl has a lower activation barrier (~20 kJ/mol) than subsequent steps, consistent with experimental kinetic profiles .
- Kinetic Modeling : Pseudo-first-order kinetics fit observed HCl release rates, confirming rate-limiting Si–O bond formation post-hydrolysis .
Table 2 : Experimental vs. Computed Hydrolysis Activation Energies
Step | Experimental (kJ/mol) | DFT (kJ/mol) |
---|---|---|
Si–Cl → Si–OH | 22 ± 3 | 19.5 |
Si–OH → Si–O | 35 ± 4 | 32.1 |
Q. Stability in Prolonged Storage
Q: What inert atmosphere techniques are critical for maintaining this compound stability during storage? A:
特性
IUPAC Name |
N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCZVGQEADVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClN3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065410 | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13307-05-6 | |
Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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